Clorhidrato de AF-353

Descripción general

Descripción

AF-353 (clorhidrato) es un compuesto conocido por su función como antagonista de las formas homotrimérica P2X3 y heterotrimérica P2X2/3 de los purinorreceptores P2X . Se ha encontrado que bloquea las respuestas del gusto y se ha propuesto como un agente para enmascarar el sabor amargo de los medicamentos .

Aplicaciones Científicas De Investigación

Pharmacological Characteristics

AF-353 exhibits high potency and selectivity for P2X3 and P2X2/3 receptors, with pIC50 values ranging from 7.3 to 8.5 for both human and rat receptors. Its antagonism is characterized as non-competitive, meaning it inhibits receptor activation by ATP without directly competing for the binding site. This property is crucial for its application in pain-related disorders where ATP plays a significant role in pain signaling pathways .

Key Pharmacokinetic Parameters:

Applications in Pain Research

AF-353 is primarily utilized in preclinical studies to investigate the role of P2X receptors in pain mechanisms. Its ability to inhibit P2X3 receptors has been shown to reduce arterial pressure and normalize hyper-reflexia in models of hypertension, suggesting potential applications in managing chronic pain conditions linked to sympathetic overactivity .

Case Studies

-

Pain Management in Animal Models:

- In studies involving rats, AF-353 demonstrated significant efficacy in reducing pain responses associated with inflammatory conditions. The compound's selective antagonism of P2X3 receptors contributed to decreased nociceptive signaling, highlighting its potential as a therapeutic agent for chronic pain management .

- Taste Modulation:

Comparative Efficacy

The following table summarizes the comparative efficacy of AF-353 against other known P2X receptor antagonists:

| Compound | Receptor Target | pIC50 Value | Mechanism | Oral Bioavailability |

|---|---|---|---|---|

| AF-353 | P2X3/P2X2/3 | 7.3 - 8.5 | Non-competitive | 32.9% |

| A-317491 | P2X3 | ~7.0 | Competitive | Not specified |

| TNP-ATP | P2X1/P2X3 | ~7.5 | Competitive | Not specified |

Mecanismo De Acción

AF-353 (clorhidrato) ejerce sus efectos actuando como un antagonista de las formas homotrimérica P2X3 y heterotrimérica P2X2/3 de los purinorreceptores P2X . Estos receptores son canales iónicos activados por ATP y están involucrados en la sensibilización aferente primaria en varias enfermedades relacionadas con el dolor . AF-353 (clorhidrato) inhibe la activación de estos receptores por ATP de forma no competitiva .

Análisis Bioquímico

Biochemical Properties

AF-353 hydrochloride interacts with P2X3 homotrimers and P2X2/3 heterotrimers, which are members of the P2X family of ion channels gated by ATP . It does not affect other P2X family members at 300-fold excess concentrations . The compound has a pIC50 range of 7.3 - 8.5 .

Cellular Effects

AF-353 hydrochloride inhibits calcium flux in CHO-K1 cells expressing the rat P2X3 receptor and in 1321N1 cells expressing the human P2X3 and P2X2/3 receptors . It significantly reversed pain behavior in a rat model of bone cancer pain .

Molecular Mechanism

AF-353 hydrochloride inhibits activation by ATP in a non-competitive fashion . It is selective for P2X3 and P2X2/3 over P2X1, P2X2, P2X4, P2X5, and P2X7 .

Métodos De Preparación

La preparación de AF-353 (clorhidrato) implica rutas sintéticas que incluyen la reacción de 5-yodo-4-metoxi-2-propan-2-ilfenol con 2,4-diaminopirimidina en presencia de reactivos y condiciones apropiados . Los métodos de producción industrial para AF-353 (clorhidrato) no están ampliamente documentados, pero generalmente se sintetiza en un entorno de laboratorio utilizando técnicas estándar de síntesis orgánica .

Análisis De Reacciones Químicas

AF-353 (clorhidrato) experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

AF-353 (clorhidrato) es único en su alta potencia y selectividad para los receptores P2X3 y P2X2/3 . Compuestos similares incluyen:

A-317491: Otro antagonista del receptor P2X con diferentes perfiles de selectividad y potencia.

TNP-ATP: Un antagonista competitivo de los receptores P2X con diferentes propiedades farmacocinéticas.

AF-353 (clorhidrato) destaca por su favorable perfil farmacocinético, incluyendo una buena biodisponibilidad oral y una alta penetración en el cerebro .

Actividad Biológica

AF-353 hydrochloride is a novel compound recognized for its potent antagonistic effects on the P2X3 and P2X2/3 receptors. These receptors, part of the purinergic receptor family, are implicated in various pain-related conditions due to their role in mediating pain signaling pathways. This article provides a comprehensive examination of the biological activity of AF-353 hydrochloride, including its pharmacological properties, mechanisms of action, and relevant case studies.

AF-353 functions primarily as a dual antagonist for the P2X3 and P2X2/3 receptors. It inhibits ATP-induced intracellular calcium flux and inward currents in cells expressing these receptors. The antagonistic potency of AF-353 has been quantified using various methods such as radioligand binding assays and whole-cell voltage-clamp electrophysiology.

Potency and Selectivity

The potency of AF-353 against human and rat P2X3 receptors has been characterized by the following parameters:

| Receptor Type | pIC50 Value | IC50 (nM) |

|---|---|---|

| Human P2X3 | 8.0 | ~10 |

| Rat P2X3 | 8.0 | ~10 |

| Human P2X2/3 | 7.3 | ~50 |

AF-353 demonstrates high selectivity, with minimal effects on other P2X channels and various other receptors, enzymes, and transporter proteins at concentrations up to 300-fold higher than those required for effective antagonism .

Pharmacokinetics

AF-353 exhibits favorable pharmacokinetic properties:

- Oral Bioavailability : 32.9%

- Half-Life : 1.63 hours

- Protein Binding : 98.2% free fraction in plasma

These characteristics suggest that AF-353 is well-suited for in vivo studies targeting pain-related disorders .

In Vitro Studies

In vitro experiments have confirmed that AF-353 effectively inhibits ATP-mediated responses in both human and rat models. For instance, studies indicated that AF-353 could significantly reduce calcium influx in response to α,β-meATP, a selective agonist for the P2X3 receptor .

Efficacy in Pain Models

AF-353 has been evaluated in several preclinical pain models to assess its therapeutic potential. In one notable study, AF-353 administration resulted in a significant reduction in pain behaviors associated with inflammatory pain models, highlighting its potential application in treating chronic pain conditions .

Comparative Analysis with Other Antagonists

When compared to other known P2X3 antagonists like A-317491 and TNP-ATP, AF-353 displayed a unique non-competitive inhibition mechanism, which may confer advantages in clinical settings by potentially reducing side effects associated with competitive antagonists .

Propiedades

IUPAC Name |

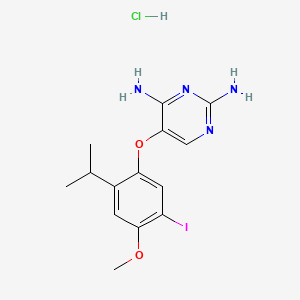

5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IN4O2.ClH/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16;/h4-7H,1-3H3,(H4,16,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBBKDZPXABQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClIN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927887-18-1 | |

| Record name | 927887-18-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.